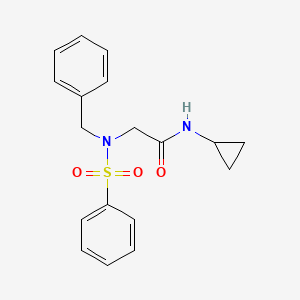

![molecular formula C12H12N2O4S2 B5541374 4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B5541374.png)

4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds similar to 4-{[(4-hydroxyphenyl)amino]sulfonyl}-N-methyl-2-thiophenecarboxamide often involves reactions of key precursor molecules. For example, Stephens, Price, and Sowell (1999) described the synthesis of methyl 3-amino-4-aryl(or methyl)sulfonylthiophene-2-carboxylates, which are structurally related, by reacting 3-alkoxy-2-aryl(or methyl)sulfonylacrylonitriles with methyl thioglycolate (Stephens, Price, & Sowell, 1999).

Molecular Structure Analysis

The molecular structure of compounds in this category can be complex and unique. For instance, Ramazani et al. (2011) studied a similar compound, 2-[({[(4-methylphenyl)sulfonyl]methyl}amino)carbonyl]-1,3-dioxo-2,3-dihydro-1H-inden-2-yl 2-thiophenecarboxylate, using X-ray diffraction, confirming its structure with various spectroscopic methods (Ramazani et al., 2011).

Chemical Reactions and Properties

Sulfonamide-derived compounds, like the one , often exhibit interesting chemical reactions and properties. Chohan and Shad (2011) synthesized and characterized sulfonamide-derived new ligands and their transition metal complexes, revealing insights into the bonding and structure of these compounds (Chohan & Shad, 2011).

Physical Properties Analysis

The physical properties of such compounds are often determined through various spectroscopic and analytical techniques. For instance, Bertolasi et al. (1993) analyzed the crystal structures of 4-aminophenyl 4-X-phenyl sulfones, revealing details about their charge redistribution and geometric constancy (Bertolasi, Ferretti, Gilli, & Benedetti, 1993).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, can be intricate. For instance, Ulus et al. (2013) synthesized 4-Amino-N-(4-sulfamoylphenyl)benzamide and investigated its inhibition activity against carbonic anhydrase isoforms, illustrating the compound's potential biological interactions (Ulus, Yeşildağ, Tanc, Bülbül, Kaya, & Supuran, 2013).

Applications De Recherche Scientifique

Novel Polymer Synthesis and Characterization

A study by Mehdipour‐Ataei, Sarrafi, and Hatami (2004) focuses on the synthesis of novel thermally stable polyimides using a diamine with built-in sulfone, ether, and amide structure. This research showcases the preparation of a diamine (SEAD) that reacts with aromatic dianhydrides to produce poly(sulfone ether amide imide)s with promising thermal and mechanical properties for advanced material applications Mehdipour‐Ataei, Sarrafi, & Hatami, 2004.

Anticancer Compound Development

Ravichandiran et al. (2019) explored the synthesis and anticancer evaluation of 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety. Their research demonstrated that certain synthesized compounds exhibit potent cytotoxic activity against human cancer cell lines, indicating potential therapeutic applications in cancer treatment Ravichandiran et al., 2019.

Environmental Applications

The degradation of sulfonamide antibiotics by Microbacterium sp. strain BR1 was studied by Ricken et al. (2013). They discovered an unusual degradation pathway initiated by ipso-hydroxylation followed by fragmentation, suggesting a novel microbial strategy to eliminate sulfonamide antibiotics from the environment, which is crucial for addressing antibiotic resistance propagation Ricken et al., 2013.

Development of Sulfonamide Inhibitors

A study by Scozzafava, Menabuoni, Mincione, and Supuran (2002) involved the synthesis of water-soluble sulfonamides incorporating polyamino-polycarboxylate tails. These compounds showed strong affinity toward carbonic anhydrase isozymes and possessed long-lasting, topical intraocular pressure-lowering properties, offering a new approach to developing antiglaucoma drugs Scozzafava et al., 2002.

Novel Nanofiltration Membrane Development

Liu et al. (2012) synthesized novel sulfonated thin-film composite nanofiltration membranes with improved water flux for the treatment of dye solutions. These membranes, enhanced by sulfonated aromatic diamine monomers, showed increased water permeability without compromising dye rejection, highlighting their potential in water purification processes Liu et al., 2012.

Safety and Hazards

Propriétés

IUPAC Name |

4-[(4-hydroxyphenyl)sulfamoyl]-N-methylthiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O4S2/c1-13-12(16)11-6-10(7-19-11)20(17,18)14-8-2-4-9(15)5-3-8/h2-7,14-15H,1H3,(H,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLJHRDDNWFNSC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CS1)S(=O)(=O)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

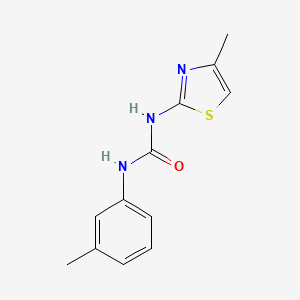

![5-{[3-(1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazole](/img/structure/B5541292.png)

![5-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one dihydrochloride](/img/structure/B5541304.png)

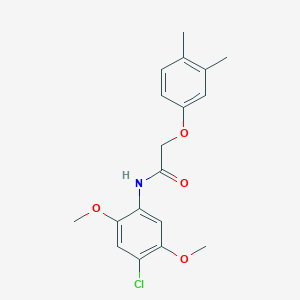

![N-cyclohexyl-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5541313.png)

![4-(benzylthio)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B5541315.png)

![2-{1-[(3-isobutyl-5-isoxazolyl)carbonyl]-3-piperidinyl}-4-methyl-1H-benzimidazole](/img/structure/B5541324.png)

![3,5,7-trimethyl-2-{[3-(2-methyl-1-piperidinyl)-1-azetidinyl]carbonyl}-1H-indole](/img/structure/B5541325.png)

![N-{(3R*,4R*)-1-[2-(dimethylamino)benzoyl]-3-hydroxypiperidin-4-yl}isonicotinamide](/img/structure/B5541332.png)

![1-{2-[(4'-fluoro-2'-methoxybiphenyl-3-yl)oxy]ethyl}-1H-imidazole](/img/structure/B5541345.png)

![1-[(4-methylbenzyl)sulfonyl]-N-[3-(1-pyrrolidinyl)butyl]-4-piperidinecarboxamide](/img/structure/B5541363.png)

![N,2-diethyl[1]benzofuro[3,2-d]pyrimidin-4-amine hydrochloride](/img/structure/B5541376.png)

![3-({4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5541384.png)